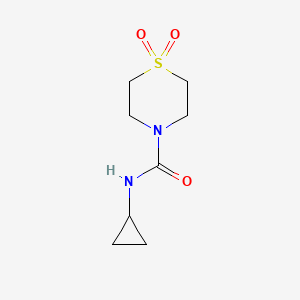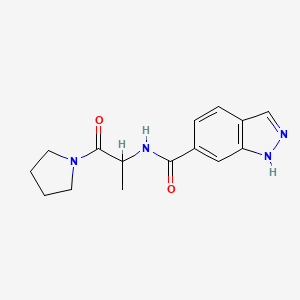
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways of cytokines involved in the immune response.
作用機序
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide exerts its therapeutic effects by inhibiting the activity of JAK3, a protein kinase that plays a critical role in the signaling pathways of cytokines involved in the immune response. By inhibiting JAK3, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide reduces the production of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). These cytokines are involved in the activation and proliferation of T cells, which play a central role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has been shown to have multiple biochemical and physiological effects in animal and human studies. In preclinical studies, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has been shown to reduce inflammation, joint damage, and bone erosion in animal models of rheumatoid arthritis. In clinical trials, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has been shown to reduce disease activity, improve clinical symptoms, and increase the quality of life in patients with rheumatoid arthritis, psoriasis, and other autoimmune diseases.
実験室実験の利点と制限
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for JAK3 inhibition. However, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide also has limitations, including its complex synthesis process, high cost, and potential toxicity in high doses.
将来の方向性
For research include the development of new synthetic methods for N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide, the investigation of its pharmacokinetic and pharmacodynamic properties, the exploration of its potential for combination therapy with other immunomodulatory agents, and the identification of biomarkers for patient selection and monitoring. Additionally, further research is needed to explore the potential long-term side effects of N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide and to develop strategies to minimize these effects.
合成法
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the preparation of 2-aminothiazole, which is then reacted with a series of reagents to form the final product. The synthesis of N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has shown efficacy in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has demonstrated significant improvement in disease activity and symptoms in patients with rheumatoid arthritis, psoriasis, and other autoimmune diseases.
特性
IUPAC Name |
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S/c11-8(9-7-1-2-7)10-3-5-14(12,13)6-4-10/h7H,1-6H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMBZTSKQULDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6647353.png)
![1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B6647361.png)
![4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline](/img/structure/B6647367.png)
![6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B6647368.png)


![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)


![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)

![N-(4,5-dimethyl-1H-pyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6647423.png)

![2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6647446.png)